molecular formula C19H19N3O3 B7545677 3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(2-phenylethyl)propanamide

3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(2-phenylethyl)propanamide

Cat. No. B7545677
M. Wt: 337.4 g/mol
InChI Key: XSEQCXHEROYGIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(2-phenylethyl)propanamide, also known as DPP, is a synthetic compound that has been extensively studied for its potential use in scientific research. DPP is a member of the phthalazinone family of compounds, and it has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(2-phenylethyl)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular signaling pathways. This compound has been shown to have a high affinity for metal ions, and it is believed that this interaction plays a role in its biological activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the disruption of mitochondrial function. In addition, this compound has been shown to have antioxidant and anti-inflammatory properties, making it a potentially useful compound for the treatment of a variety of diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(2-phenylethyl)propanamide in lab experiments is its high specificity for metal ions, which allows for the detection and quantification of these ions in biological samples. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experimental systems.

Future Directions

There are several potential future directions for research on 3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(2-phenylethyl)propanamide, including the development of new synthetic methods for the compound, the exploration of its potential as a therapeutic agent, and the investigation of its interactions with other compounds and biological systems. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in a variety of scientific fields.

Synthesis Methods

The synthesis of 3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(2-phenylethyl)propanamide involves a multistep process that begins with the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate to form 2-nitrophenylacetoacetate. This compound is then reduced to 2-amino-3-phenylpropanoic acid, which is further reacted with phthalic anhydride to form this compound.

Scientific Research Applications

3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(2-phenylethyl)propanamide has been studied for its potential use in a variety of scientific research applications, including as a fluorescent probe for the detection of metal ions, as a potential anticancer agent, and as a tool for studying protein-protein interactions. In addition, this compound has been shown to have potential applications in the field of nanotechnology, as it can be used to synthesize nanoparticles with unique properties.

properties

IUPAC Name

3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(2-phenylethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c23-17(20-12-10-14-6-2-1-3-7-14)11-13-22-19(25)16-9-5-4-8-15(16)18(24)21-22/h1-9H,10-13H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEQCXHEROYGIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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